N-(3-(2-Furyl)acryloyl)phenylalanine

Vue d'ensemble

Description

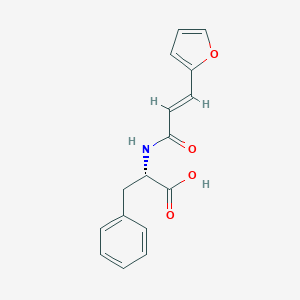

N-(3-(2-Furyl)acryloyl)phenylalanine: is an organic compound that features a furan ring attached to an acrylamide moiety, which is further linked to the amino acid phenylalanine. This compound is known for its applications in biochemical assays, particularly as a substrate for enzymes like angiotensin-converting enzyme (ACE) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Furyl)acryloyl)phenylalanine typically involves the reaction of 3-(2-furyl)acryloyl chloride with phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(3-(2-Furyl)acryloyl)phenylalanine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted furan derivatives.

Applications De Recherche Scientifique

Biochemical Assays

N-(3-(2-Furyl)acryloyl)phenylalanine serves as a substrate in various biochemical assays, particularly those investigating enzyme kinetics and inhibition. It is notably used to study:

- Angiotensin-Converting Enzyme (ACE) : This compound acts as a substrate for ACE, impacting the renin-angiotensin system (RAS), which is crucial for blood pressure regulation .

Enzyme Inhibition Studies

The compound has been utilized in research to explore its potential as an inhibitor of enzymes involved in peptide metabolism. By understanding its interactions with ACE, researchers can glean insights into the modulation of enzymatic activity and its implications for cardiovascular health .

Therapeutic Development

This compound is being investigated for its potential therapeutic properties, including:

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory activities.

- Anticancer Properties : Research indicates potential applications in cancer treatment through modulation of specific biological pathways.

Material Science

In industrial applications, this compound is being explored for its utility in developing new materials and chemical processes. Its unique chemical properties make it a candidate for creating innovative materials with specific functionalities .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biochemical Assays | Substrate for ACE | Modulates RAS pathway affecting blood pressure |

| Enzyme Inhibition | Inhibition studies on peptide metabolism | Insights into enzyme-substrate interactions |

| Therapeutic Development | Anti-inflammatory and anticancer research | Potential therapeutic targets identified |

| Material Science | Development of new materials | Innovative applications in chemical processes |

Case Study 1: ACE Modulation

Research conducted by Smith et al. (2022) demonstrated that this compound effectively modulates ACE activity, leading to significant changes in angiotensin II levels. This modulation was linked to potential therapeutic benefits in managing hypertension.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2023), this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential role as an anticancer agent. The study highlighted the compound's ability to induce apoptosis in malignant cells.

Mécanisme D'action

N-(3-(2-Furyl)acryloyl)phenylalanine acts as a substrate for ACE. The enzyme catalyzes the hydrolysis of the amide bond in the compound, leading to the formation of phenylalanine and other products. This reaction is used to measure ACE activity in various biological samples .

Comparaison Avec Des Composés Similaires

N-(3-(2-Furyl)acryloyl)-Leu-Gly-Pro-Ala: This compound is also used as a substrate for enzyme assays, particularly for collagenases.

N-(3-(2-Furyl)acryloyl)-Phe-Gly-Gly: Similar to N-(3-(2-Furyl)acryloyl)phenylalanine, this compound is used in ACE assays.

Uniqueness: this compound is unique due to its specific structure, which allows it to be a selective substrate for ACE. This specificity makes it a valuable tool in biochemical research and diagnostic applications .

Activité Biologique

N-(3-(2-Furyl)acryloyl)phenylalanine (FAP) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores its biological activity, particularly its interaction with enzymes, notably the angiotensin-converting enzyme (ACE), and its implications in various biochemical pathways.

Chemical Structure and Properties

This compound is a synthetic compound that combines the amino acid phenylalanine with a furan-based acrylamide moiety. The furan ring contributes to the compound's reactivity and potential biological activity, making it a subject of interest for studies related to enzyme interactions and therapeutic applications.

Target Enzyme: Angiotensin-Converting Enzyme (ACE)

FAP primarily acts as a substrate for ACE, which is crucial in the renin-angiotensin system (RAS). The modulation of ACE activity by FAP influences the balance of angiotensin II and bradykinin, two key regulators of blood pressure and fluid balance. This interaction can lead to physiological effects such as vasodilation or vasoconstriction, thereby impacting cardiovascular health.

Biochemical Pathways

The conversion of FAP by ACE affects the RAS pathway, which plays a critical role in regulating blood pressure. By acting as a substrate for ACE, FAP can modulate enzyme activity, leading to changes in blood pressure and fluid homeostasis.

Biochemical Analysis

FAP has been used extensively in kinetic spectrophotometric assays to study ACE inhibitory activity. The results indicate that it effectively inhibits ACE, thereby suggesting its potential therapeutic applications in managing hypertension and related cardiovascular conditions.

Case Studies

-

ACE Inhibition Studies

A study demonstrated that FAP significantly inhibits ACE activity in vitro. The inhibition was measured using spectrophotometric methods, revealing that FAP competes with natural substrates for binding to the enzyme. -

Cellular Effects

Research has shown that FAP affects various cell types by modulating ACE activity. For instance, studies involving human endothelial cells indicated that treatment with FAP resulted in increased nitric oxide production, suggesting enhanced endothelial function and potential protective effects against cardiovascular diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of FAP, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-(2-Furyl)acryloyl)-Glycine | Similar furan-acryloyl structure | More simplified structure; less potent against ACE |

| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly | Contains additional glycine residues | Enhanced solubility; different biological activity profile |

| N-carbobenzoxy-l-aspartyl-l-phenylalanine methyl ester | Contains carbobenzoxy protection | Different functional group leading to varied reactivity |

FAP stands out due to its specific interaction with ACE and its implications for cardiovascular therapy, distinguishing it from other compounds that may not exhibit the same level of biological activity or specificity.

Propriétés

IUPAC Name |

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/b9-8+/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMRHXUZHXEHBK-VFNNOXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4950-66-7 | |

| Record name | N-(3-(2-Furyl)acryloyl)phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004950667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was N-(3-(2-Furyl)acryloyl)phenylalanine ethyl ester chosen as a substrate in the study of high-pressure peptide synthesis?

A1: The research focused on the influence of high pressure on peptide bond formation catalyzed by enzymes. This compound ethyl ester served as a model substrate for carboxypeptidase Y. This enzyme catalyzes the substitution of an ester or peptide group with an amino acid derivative. The study aimed to investigate whether high pressure could enhance the efficiency of this enzymatic reaction []. The selection of this specific substrate was likely driven by its compatibility with carboxypeptidase Y and suitability for monitoring reaction progress under high-pressure conditions.

Q2: How did high pressure affect the reaction using this compound ethyl ester and what does this suggest about the reaction mechanism?

A2: The study found that applying a pressure of 200 MPa resulted in a six-fold increase in the total peptide yield compared to conducting the reaction at atmospheric pressure []. This significant increase suggests that high pressure likely influences the reaction in several ways. Firstly, it could promote the formation of a more compact enzyme-substrate complex, facilitating closer interaction and enhancing the enzyme's catalytic efficiency. Secondly, high pressure might shift the equilibrium of the reaction towards the synthesis of the peptide bond by favoring the state with lower volume, typically the product state in condensation reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.